molecular formula C6H11FO5 B1253572 2-deoxy-2-((18)F)fluoro-D-galactopyranose

2-deoxy-2-((18)F)fluoro-D-galactopyranose

Cat. No. B1253572
M. Wt: 181.15 g/mol
InChI Key: ZCXUVYAZINUVJD-MOOMFTQBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-deoxy-2-((18)F)fluoro-D-galactopyranose is a 2-deoxy-2-fluoro-D-galactopyranose.

Scientific Research Applications

Synthesis and Characterization

  • Rapid Synthesis Techniques : 2-Deoxy-2-[18F]fluoroacetamido-D-galactopyranose has been efficiently synthesized through a process starting from [18F]fluoride and ethyl bromoacetate, indicating a streamlined approach for creating this compound (Tada et al., 1990).
  • Characterization of Epimeric Purity : A study on 2-deoxy-2-[18 F] fluoro-D-galactose revealed a high epimeric purity (>90%), crucial for ensuring the effectiveness and specificity of the compound in various applications (Oberdorfer et al., 1988).

Biochemical and Molecular Applications

  • Role in Carbohydrate Chemistry : The reaction of 2-bromo-2-deoxy-2-fluoro-hexopyranose and -pentopyranose compounds, including the D-galacto derivative, leads to the synthesis of 1-bromo-1-deoxy-1-fluoro-1-iodo-alditols, highlighting its importance in advanced carbohydrate chemistry (Francisco et al., 2004).
  • Radiofluorinated Carbohydrates in PET : 2-Deoxy-2-[(18)F]fluoro-D-galactose is recognized for its role in assessing liver function and diagnosing hepatic carcinoma, expanding its applications in positron emission tomography (PET) (Mun, 2013).

Advanced Synthesis and Derivatives

  • Efficient Synthesis Approaches : Novel synthesis methods for 2-deoxy-2-[18F]fluoro-D-galactopyranose have been developed, showcasing improvements in the preparation and potential application of this compound (Christman et al., 1977).
  • Derivative Synthesis : Investigations into synthetic receptor analogues have led to the creation of derivatives of 2-deoxy-2-fluoro-D-galactose, demonstrating its versatility and potential for wider applications (Kihlberg et al., 1988).

Metabolic Pathways and Accumulation

  • Metabolic Studies in Mice : A 19F NMR study of 2-deoxy-2-fluoro-D-galactose in mice showcased its efficient accumulation in the liver, providing insights into its metabolic pathway (Kanazawa et al., 1988).
  • Hepatoma Uptake : High uptake of 2-deoxy-2-[18F]fluoro-D-galactose by well-differentiated hepatomas in mice and rats was observed, suggesting its potential in PET imaging and tumor characterization (Fukuda et al., 1993).

properties

Molecular Formula

C6H11FO5

Molecular Weight

181.15 g/mol

IUPAC Name

(3R,4S,5R,6R)-3-(18F)fluoranyl-6-(hydroxymethyl)oxane-2,4,5-triol

InChI

InChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i7-1

InChI Key

ZCXUVYAZINUVJD-MOOMFTQBSA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)[18F])O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)F)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-deoxy-2-((18)F)fluoro-D-galactopyranose
Reactant of Route 2
2-deoxy-2-((18)F)fluoro-D-galactopyranose
Reactant of Route 3
2-deoxy-2-((18)F)fluoro-D-galactopyranose
Reactant of Route 4
2-deoxy-2-((18)F)fluoro-D-galactopyranose
Reactant of Route 5
2-deoxy-2-((18)F)fluoro-D-galactopyranose
Reactant of Route 6
2-deoxy-2-((18)F)fluoro-D-galactopyranose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.